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Compound of Interest

Compound Name: 3-Ethyl-2-pentanol

Cat. No.: B1594631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis and drug development, the precise identification of

molecular structure is paramount. Isomeric compounds, with their identical molecular formulas

but different arrangements of atoms, often exhibit distinct physical, chemical, and biological

properties. This guide provides a detailed spectroscopic comparison of 3-Ethyl-2-pentanol and

two of its structural isomers, 3-Heptanol and 2,4-Dimethyl-3-pentanol. All three compounds

share the molecular formula C7H16O. Through a systematic examination of their Infrared (IR),

Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we delineate the

subtle yet critical differences that enable their unambiguous differentiation.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of 3-Ethyl-2-pentanol and its

selected isomers. This quantitative data, acquired through standardized experimental

protocols, forms the basis for their structural elucidation and differentiation.

Infrared (IR) Spectroscopy Data
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Compound O-H Stretch (cm⁻¹) C-H Stretch (cm⁻¹) C-O Stretch (cm⁻¹)

3-Ethyl-2-pentanol ~3360 (broad) 2875-2960 ~1100

3-Heptanol ~3350 (broad) 2870-2960 ~1120

2,4-Dimethyl-3-

pentanol
~3400 (broad) 2870-2960 ~1050

Note: IR peak positions are approximate and can vary slightly based on the experimental

conditions.

¹H NMR Spectroscopy Data (300 MHz, CDCl₃)
Compound

Chemical Shift (δ, ppm)
and Multiplicity

Assignment

3-Ethyl-2-pentanol 3.65 (m) -CH(OH)-

1.40 (m) -CH(CH₂CH₃)₂

1.15 (d) -CH(OH)CH₃

0.90 (t) -CH₂CH₃

3-Heptanol 3.55 (m) -CH(OH)-

1.45 (m) -CH(OH)CH₂-

1.30 (m) -(CH₂)₃-

0.90 (t) -CH₂CH₃

2,4-Dimethyl-3-pentanol 3.30 (t) -CH(OH)-

1.90 (m) -CH(CH₃)₂

0.95 (d) -CH(CH₃)₂

Note: Chemical shifts and multiplicities are approximate. 'd' denotes a doublet, 't' a triplet, and

'm' a multiplet.

¹³C NMR Spectroscopy Data (75 MHz, CDCl₃)
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Compound Chemical Shift (δ, ppm)

3-Ethyl-2-pentanol ~75, ~48, ~25, ~20, ~11

3-Heptanol ~72, ~39, ~32, ~28, ~23, ~14

2,4-Dimethyl-3-pentanol ~82, ~33, ~19, ~18

Note: The number of unique signals corresponds to the number of non-equivalent carbon

atoms.

Mass Spectrometry (Electron Ionization) Data
Compound Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)

3-Ethyl-2-pentanol 116 (low intensity) 101, 87, 73, 59, 45

3-Heptanol 116 (low intensity) 87, 73, 59, 45

2,4-Dimethyl-3-pentanol
116 (very low intensity or

absent)
98, 83, 73, 55, 43

Experimental Protocols
The data presented in this guide were obtained using the following standard experimental

methodologies.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy
A small drop of the neat liquid sample was placed directly onto the diamond crystal of an ATR

accessory. The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the clean, empty crystal was acquired prior to the sample

measurement and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 300 MHz spectrometer. Samples were prepared

by dissolving approximately 10-20 mg of the alcohol in 0.7 mL of deuterated chloroform
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(CDCl₃), which also served as the internal lock. Tetramethylsilane (TMS) was used as an

internal standard (δ = 0.00 ppm). For ¹³C NMR, spectra were typically proton-decoupled to

simplify the spectrum to single lines for each unique carbon atom.[1][2]

Electron Ionization Mass Spectrometry (EI-MS)
Mass spectra were obtained using a mass spectrometer with an electron ionization source. The

sample was introduced into the ion source, typically via a gas chromatograph for separation

and purification. The molecules were bombarded with electrons at an energy of 70 eV.[3][4][5]

The resulting positively charged molecular ions and fragment ions were separated by a mass

analyzer and detected.[3][4][5]

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

differentiation of 3-Ethyl-2-pentanol and its isomers.
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Caption: Workflow for isomeric differentiation.

Discussion and Interpretation
The differentiation of 3-Ethyl-2-pentanol from its isomers relies on a holistic interpretation of

the data from all three spectroscopic techniques.

IR Spectroscopy: While all three isomers show the characteristic broad O-H stretch of an

alcohol around 3350-3400 cm⁻¹ and C-H stretches between 2870-2960 cm⁻¹, the fingerprint

region (below 1500 cm⁻¹) and the exact position of the C-O stretch can offer clues to the

substitution pattern around the alcohol group. However, these differences can be subtle and

are best used in conjunction with other methods.

NMR Spectroscopy: NMR provides the most definitive data for distinguishing these isomers.

¹H NMR: The chemical shift and splitting pattern of the proton on the carbon bearing the

hydroxyl group (-CH(OH)-) is highly informative. In 3-Ethyl-2-pentanol, this proton

appears as a multiplet around 3.65 ppm. The number of signals and their integrations also

differ significantly. For instance, the highly symmetric 2,4-Dimethyl-3-pentanol will show

fewer unique proton signals than the other two less symmetric isomers.

¹³C NMR: The number of unique signals in the proton-decoupled ¹³C NMR spectrum

directly corresponds to the number of non-equivalent carbon atoms in the molecule. 3-

Heptanol, with its straight chain, will show seven distinct signals. In contrast, the more

symmetric 2,4-Dimethyl-3-pentanol will exhibit only three signals.[6] 3-Ethyl-2-pentanol,
with its branched structure, will show a number of signals between these two extremes.

Mass Spectrometry: Electron ionization mass spectrometry induces fragmentation of the

molecular ion. The fragmentation patterns are highly dependent on the structure of the

molecule. Alcohols typically undergo α-cleavage (breaking the C-C bond adjacent to the

oxygen) and dehydration.[7]

The molecular ion peak (m/z 116) for all three isomers is often of low intensity or absent,

which is characteristic of alcohols.[8]
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The fragmentation of 3-Ethyl-2-pentanol is expected to produce significant peaks at m/z

45 (from cleavage of the bond between the carbinol carbon and the ethyl-bearing carbon)

and m/z 87 (loss of an ethyl group).

3-Heptanol will also show a prominent peak at m/z 87 (loss of an ethyl group) and another

at m/z 59 (loss of a butyl group).

2,4-Dimethyl-3-pentanol is expected to fragment to yield a prominent ion at m/z 73 through

the loss of an isopropyl group.

Conclusion
The spectroscopic analysis of 3-Ethyl-2-pentanol and its isomers, 3-Heptanol and 2,4-

Dimethyl-3-pentanol, demonstrates the power of combining IR, NMR, and Mass Spectrometry

for unambiguous structural identification. While IR provides confirmation of the alcohol

functional group, NMR, particularly ¹³C NMR, offers clear differentiation based on molecular

symmetry. Mass spectrometry complements this by providing structural information through

characteristic fragmentation patterns. For researchers in drug development and related fields, a

thorough understanding and application of these techniques are indispensable for ensuring the

correct identification and purity of chemical compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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